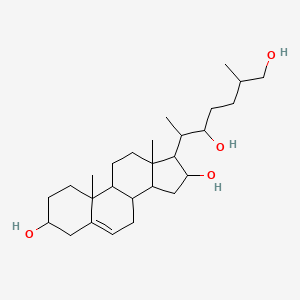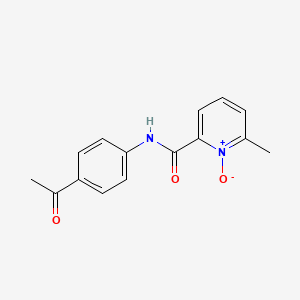
Propanedioic acid, (2-oxopropylidene)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, (2-oxopropylidene)-, diethyl ester is a chemical compound with the molecular formula C10H14O5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propanedioic acid core with a 2-oxopropylidene group and two ethyl ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (2-oxopropylidene)-, diethyl ester typically involves the reaction of diethyl malonate with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions can vary, but common methods include:
Acid-catalyzed condensation: Using a strong acid like sulfuric acid to catalyze the reaction.
Base-catalyzed condensation: Employing bases such as sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often utilizes optimized reaction conditions to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, (2-oxopropylidene)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, (2-oxopropylidene)-, diethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of propanedioic acid, (2-oxopropylidene)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, influencing cellular processes through its metabolites. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic acid diethyl ester: Similar structure but lacks the 2-oxopropylidene group.
Acetoacetic acid ethyl ester: Contains a similar ester group but has a different core structure.
Uniqueness
Propanedioic acid, (2-oxopropylidene)-, diethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
52786-28-4 |
|---|---|
Molekularformel |
C10H14O5 |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
diethyl 2-(2-oxopropylidene)propanedioate |
InChI |
InChI=1S/C10H14O5/c1-4-14-9(12)8(6-7(3)11)10(13)15-5-2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
RKMGOHJBMHPXJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC(=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
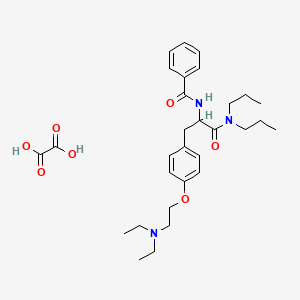
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)

![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
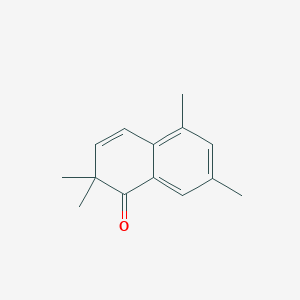
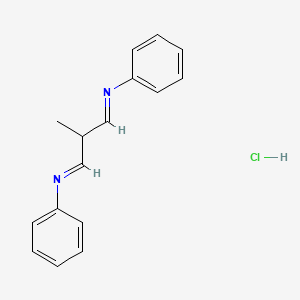

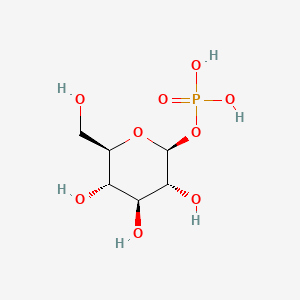
![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
